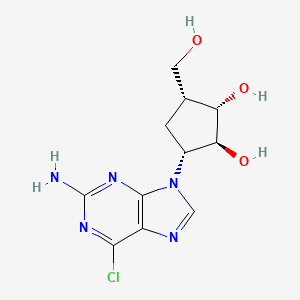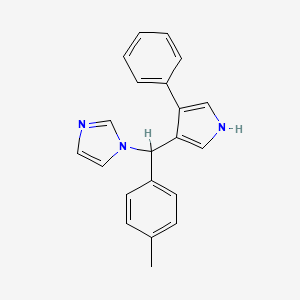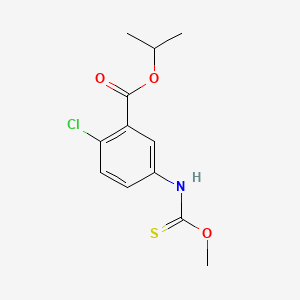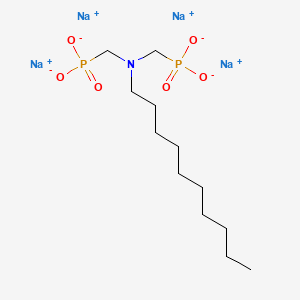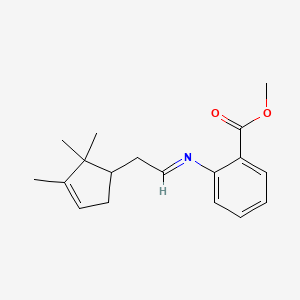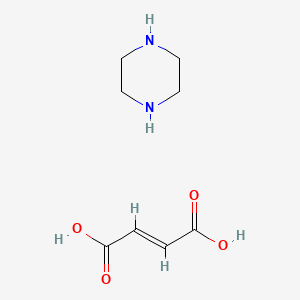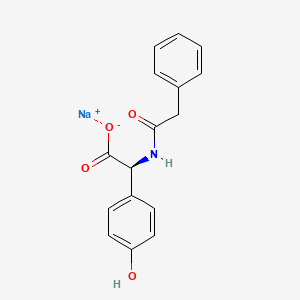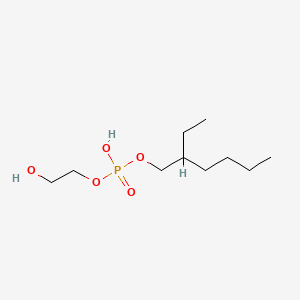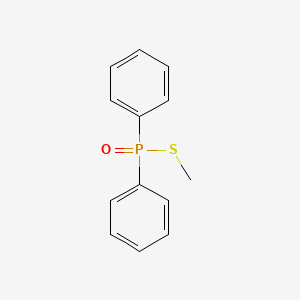
Phosphinothioic acid, diphenyl-, S-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphinothioic acid, diphenyl-, S-methyl ester is an organophosphorus compound with significant applications in various fields. It is known for its unique chemical properties, which make it valuable in synthetic chemistry, biological research, and industrial applications. This compound is characterized by the presence of a phosphinothioic acid group bonded to two phenyl groups and an S-methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phosphinothioic acid, diphenyl-, S-methyl ester typically involves the reaction of diphenylphosphine with sulfur to form diphenylphosphinothioic acid. This intermediate is then esterified with methanol to yield the final product. The reaction conditions often require the use of a catalyst and controlled temperature to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, leading to consistent product quality. The use of automated systems also enhances the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Phosphinothioic acid, diphenyl-, S-methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it back to diphenylphosphine.
Substitution: Nucleophilic substitution reactions can replace the S-methyl group with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed under basic conditions.
Major Products:
Oxidation: Diphenylphosphine oxide.
Reduction: Diphenylphosphine.
Substitution: Various substituted phosphinothioic esters.
Applications De Recherche Scientifique
Phosphinothioic acid, diphenyl-, S-methyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholine esterase.
Medicine: Research is ongoing into its potential use as a therapeutic agent due to its biological activity.
Industry: It is utilized in the production of pesticides and herbicides, leveraging its neurotoxic properties to control pests.
Mécanisme D'action
The mechanism of action of phosphinothioic acid, diphenyl-, S-methyl ester involves its interaction with molecular targets such as enzymes. For instance, as an acetylcholine esterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. The compound’s ability to form stable complexes with enzymes is key to its biological activity.
Comparaison Avec Des Composés Similaires
- Phosphinothioic acid, diphenyl-, S-ethyl ester
- Phosphinothioic acid, diphenyl-, S-propyl ester
- Phosphinothioic acid, diphenyl-, S-butyl ester
Comparison: Phosphinothioic acid, diphenyl-, S-methyl ester is unique due to its specific ester group, which influences its reactivity and biological activity. Compared to its analogs with longer alkyl chains, the S-methyl ester exhibits different solubility and stability profiles, making it suitable for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
3096-03-5 |
|---|---|
Formule moléculaire |
C13H13OPS |
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
[methylsulfanyl(phenyl)phosphoryl]benzene |
InChI |
InChI=1S/C13H13OPS/c1-16-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11H,1H3 |
Clé InChI |
JAIBUJHHOYKLFV-UHFFFAOYSA-N |
SMILES canonique |
CSP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



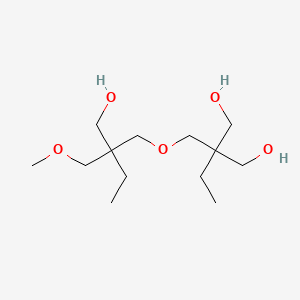
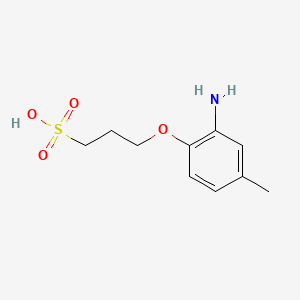
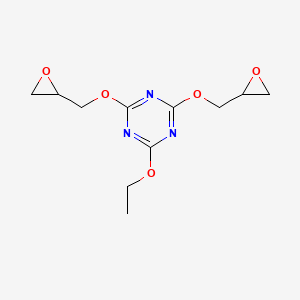
![4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;sulfate](/img/structure/B12675234.png)
